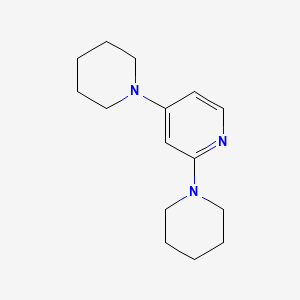

2,4-Dipiperidin-1-ylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-di(piperidin-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3/c1-3-9-17(10-4-1)14-7-8-16-15(13-14)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAIJZWHLYPHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309671 | |

| Record name | 2,4-Di-1-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-57-4 | |

| Record name | 2,4-Di-1-piperidinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-1-piperidinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,4 Dipiperidin 1 Ylpyridine and Its Analogues

Foundational Synthetic Routes to Pyridine (B92270) Derivatives

The construction of the pyridine ring itself is a cornerstone of heterocyclic chemistry. Classical methods, such as the Hantzsch pyridine synthesis, involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While versatile for producing a wide range of substituted pyridines, these methods often require multi-step sequences to arrive at precursors suitable for the introduction of piperidinyl groups at the 2- and 4-positions.

More contemporary approaches, such as transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles, offer a more convergent and efficient route to polysubstituted pyridines. Similarly, various cycloaddition strategies, including Diels-Alder reactions of 1-azadienes, provide access to the pyridine core with a degree of control over the substitution pattern. These foundational routes are crucial for generating the initial pyridine scaffold, which can then be further functionalized to yield 2,4-dipiperidin-1-ylpyridine (B372618).

Direct and Indirect Functionalization Approaches to 2,4-Dipiperidin-1-ylpyridine

The introduction of the two piperidinyl groups onto a pre-formed pyridine ring is the most direct strategy for the synthesis of 2,4-dipiperidin-1-ylpyridine. This is typically achieved through the displacement of suitable leaving groups at the 2- and 4-positions of the pyridine ring.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of 2,4-dipiperidin-1-ylpyridine. This approach involves the reaction of a di-substituted pyridine bearing good leaving groups, such as halogens (e.g., chlorine, bromine), at the 2- and 4-positions with piperidine (B6355638). The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C2 and C4 positions.

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the reaction conditions. Generally, the order of reactivity for the leaving group is F > Cl > Br > I. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the substitution. The choice of solvent and temperature also plays a critical role in the reaction's efficiency and selectivity.

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dichloropyridine (B17371) | Piperidine | K₂CO₃ | DMF | 100-120 | Moderate to Good |

| 2,4-Dibromopyridine | Piperidine | Na₂CO₃ | Dioxane | 100 | Good |

| 2-Fluoro-4-chloropyridine | Piperidine | Et₃N | Acetonitrile | 80 | Good |

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Note: The yields are generalized based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions.

Cross-Coupling Methodologies for Piperidinyl Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds and can be applied to the synthesis of 2,4-dipiperidin-1-ylpyridine. This methodology allows for the coupling of a dihalopyridine with piperidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. The reaction conditions, including the choice of palladium precursor, base, solvent, and temperature, must be carefully optimized to achieve high yields and avoid side reactions. This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.

| Dihalopyridine | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,4-Dichloropyridine | Piperidine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Good to Excellent |

| 2,4-Dibromopyridine | Piperidine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | Good to Excellent |

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Note: Yields are indicative and based on similar reported cross-coupling reactions.

Cycloaddition Reactions in Pyridine Ring Formation with Precursors

An alternative strategy involves the construction of the pyridine ring with the piperidinyl moieties already incorporated into the precursors. For instance, a [4+2] cycloaddition reaction between a 1-azadiene bearing a piperidinyl group and an alkyne or enamine also substituted with a piperidinyl group could, in principle, lead to a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to 2,4-dipiperidin-1-ylpyridine. While synthetically elegant, this approach requires the careful design and synthesis of appropriately functionalized precursors.

Advanced Synthetic Protocols and Optimization for Scalability

For the practical and large-scale synthesis of 2,4-dipiperidin-1-ylpyridine, optimization of reaction conditions and the development of advanced synthetic protocols are essential. This includes considerations for cost-effectiveness, safety, and environmental impact.

Microwave-Assisted Synthesis of 2,4-Dipiperidin-1-ylpyridine

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter reaction times compared to conventional heating. The application of microwave irradiation to the nucleophilic aromatic substitution of dihalopyridines with piperidine can dramatically reduce reaction times from hours to minutes. sci-hub.se

The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity. This technique is particularly well-suited for high-throughput synthesis and library generation.

| Starting Material | Nucleophile | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 2,4-Dichloropyridine | Piperidine | NMP | 100-150 | 150-180 | 10-30 | High |

| 2,4-Dibromopyridine | Piperidine | DMF | 100-150 | 150-180 | 10-20 | High |

Table 3: Illustrative Conditions for Microwave-Assisted Synthesis

Note: These conditions are based on general principles of microwave-assisted SNAr reactions and would require specific optimization for the synthesis of 2,4-dipiperidin-1-ylpyridine.

The scalability of the synthesis of 2,4-dipiperidin-1-ylpyridine is a critical consideration for its potential applications. While laboratory-scale synthesis can be readily achieved using the methods described, transitioning to a larger scale requires careful consideration of factors such as heat transfer, reagent addition, and product isolation. Continuous flow chemistry, often coupled with microwave heating, presents a promising avenue for the safe and efficient large-scale production of this and other substituted pyridine derivatives.

Flow Chemistry Techniques for Enhanced Reaction Control

The synthesis of substituted pyridines, including 2,4-dipiperidin-1-ylpyridine, can be significantly improved through the adoption of continuous-flow chemistry. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to increased yields, higher purity, and enhanced safety, particularly for highly exothermic reactions.

While specific literature on the flow synthesis of 2,4-dipiperidin-1-ylpyridine is nascent, the principles can be extrapolated from the synthesis of related heterocyclic compounds like imidazopyridines. acs.org A typical synthesis of 2,4-dipiperidin-1-ylpyridine involves the nucleophilic aromatic substitution of a dihalopyridine (e.g., 2,4-dichloropyridine) with piperidine. In a flow setup, the reactants can be pumped separately and mixed in a T-junction before entering a heated reactor coil. The ability to operate at temperatures above the solvent's boiling point under pressure can dramatically accelerate the reaction rate. acs.org

Key advantages of a hypothetical flow synthesis for 2,4-dipiperidin-1-ylpyridine include:

Rapid Heat Exchange: Microreactors provide a high surface-area-to-volume ratio, allowing for efficient dissipation of heat and precise temperature control.

Shortened Reaction Times: High-temperature and high-pressure conditions can reduce residence times from hours to minutes. acs.org

Improved Safety: The small internal volume of the reactor minimizes the risk associated with handling reactive intermediates or exothermic processes.

Automation and Scalability: Flow systems are readily automated for library synthesis and can be scaled up by extending the operational time or by using parallel reactors.

A potential flow process could involve pumping a solution of 2,4-dichloropyridine and an excess of piperidine through a heated packed-bed reactor, possibly containing a solid-supported base to scavenge the generated HCl, thus simplifying downstream purification.

Derivatization and Analogue Synthesis of 2,4-Dipiperidin-1-ylpyridine

The structural framework of 2,4-dipiperidin-1-ylpyridine offers multiple sites for modification, allowing for the systematic synthesis of diverse analogues. Derivatization can be targeted at the pyridine core or the peripheral piperidine moieties to modulate the compound's physicochemical properties.

Introduction of Additional Functionalities on the Pyridine Core

The pyridine ring of 2,4-dipiperidin-1-ylpyridine is an electron-rich system, but electrophilic aromatic substitution can be challenging. A more robust strategy involves metal-catalyzed cross-coupling reactions on a pre-functionalized pyridine core. This approach is well-documented for related diaminopyrimidine systems and can be adapted accordingly. mdpi.com

A common method involves the halogenation (e.g., iodination or bromination) of the pyridine ring at the 3- or 5-positions, followed by a Suzuki or similar cross-coupling reaction. For instance, iodination of the pyridine core can be achieved using reagents like N-iodosuccinimide (NIS). mdpi.com The resulting iodinated intermediate can then be coupled with a wide variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Table 1: Representative Suzuki Coupling Reactions for Pyridine Core Functionalization

| Entry | Halogenated Intermediate | Arylboronic Acid | Catalyst / Base | Potential Product |

| 1 | 5-Iodo-2,4-dipiperidin-1-ylpyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-2,4-dipiperidin-1-ylpyridine |

| 2 | 5-Iodo-2,4-dipiperidin-1-ylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 5-(4-Methoxyphenyl)-2,4-dipiperidin-1-ylpyridine |

| 3 | 5-Iodo-2,4-dipiperidin-1-ylpyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Thiophen-2-yl)-2,4-dipiperidin-1-ylpyridine |

| 4 | 3-Bromo-2,4-dipiperidin-1-ylpyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(Pyridin-3-yl)-2,4-dipiperidin-1-ylpyridine |

This table is illustrative of potential synthetic routes based on established methodologies. mdpi.com

Modifications of the Piperidine Moieties

The two piperidine rings provide further opportunities for structural diversification. Although the nitrogen atom is tertiary (part of the pyridine bond), the carbon skeleton of the piperidine ring can be functionalized. researchgate.net

One established method for functionalizing existing piperidine rings is through directed metalation. Using a strong base like sec-butyllithium (B1581126) in the presence of a directing group or under specific conditions can lead to deprotonation at the C2 position (alpha to the nitrogen). The resulting anion can then react with various electrophiles to introduce substituents. youtube.com

Examples of potential piperidine modifications include:

Alkylation: Reaction of the lithiated intermediate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide).

Hydroxylation: Quenching the anion with an oxygen source, followed by reduction.

Carbonyl Addition: Reaction with aldehydes or ketones to introduce hydroxyalkyl groups. youtube.com

Alternatively, hydrogenation of substituted pyridine precursors before their attachment to the central 2,4-dichloropyridine core can be employed to generate substituted piperidine moieties. nih.gov This allows for the incorporation of functionalities that might not be compatible with the conditions required for the final substitution reaction.

Synthesis of Chiral Analogues and Stereoisomers

The introduction of chirality is crucial for studying stereoselective interactions in biological systems. Chiral analogues of 2,4-dipiperidin-1-ylpyridine can be synthesized primarily through two strategies:

Using Chiral Building Blocks: The most direct approach is to employ enantiomerically pure substituted piperidines in the initial nucleophilic substitution reaction. Commercially available or synthetically prepared chiral piperidines (e.g., (R)- or (S)-3-methylpiperidine, (R)- or (S)-2-ethylpiperidine) can be reacted with 2,4-dichloropyridine to yield diastereomeric or enantiomerically pure products. This method provides excellent control over the stereochemistry of the final compound. The development of stereoselective syntheses for 1,4-dihydropyridines often utilizes chiral auxiliaries or catalysts, a principle that can be extended to the synthesis of chiral piperidine precursors. mdpi.com

Asymmetric Catalysis: While more complex, asymmetric synthesis could involve the catalytic reduction of a suitable dihydropyridine precursor. The development of catalytic asymmetric methods for synthesizing chiral 1,2-dihydropyridines highlights the potential for creating chiral centers on the heterocyclic core or its substituents through enantioselective reactions. sioc-journal.cn

Table 2: Synthesis of Chiral Analogues Using Chiral Piperidines

| Entry | Dihalopyridine | Chiral Piperidine | Expected Product (Stereoisomer) |

| 1 | 2,4-Dichloropyridine | (R)-3-Methylpiperidine | 2,4-Bis((R)-3-methylpiperidin-1-yl)pyridine |

| 2 | 2,4-Dichloropyridine | (S)-3-Methylpiperidine | 2,4-Bis((S)-3-methylpiperidin-1-yl)pyridine |

| 3 | 2,4-Dichloropyridine | (R)-2-Ethylpiperidine | 2,4-Bis((R)-2-ethylpiperidin-1-yl)pyridine |

| 4 | 2,4-Dichloropyridine | (S)-Pipecolic acid methyl ester | Chiral bis-ester analogue |

This table illustrates a direct synthetic strategy for obtaining chiral analogues.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,4 Dipiperidin 1 Ylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular structure of 2,4-Dipiperidin-1-ylpyridine (B372618).

A detailed analysis using a suite of NMR experiments would be necessary for the complete assignment of proton (¹H) and carbon (¹³C) signals of 2,4-Dipiperidin-1-ylpyridine.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring and the two piperidinyl substituents.

Pyridine Protons: The pyridine ring protons would appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. The proton at position 6 (H-6) would likely be the most downfield due to the electron-withdrawing effect of the nitrogen atom. The protons at positions 3 and 5 would also exhibit characteristic chemical shifts and coupling patterns.

Piperidinyl Protons: The protons of the two piperidine (B6355638) rings would appear in the aliphatic region, generally between δ 1.5 and 4.0 ppm. The protons on the carbons adjacent to the nitrogen atoms (α-protons) would be expected at a lower field (δ 2.5-4.0 ppm) compared to the other methylene (B1212753) protons (β- and γ-protons, δ 1.5-2.0 ppm). Due to the different points of attachment to the pyridine ring (position 2 and 4), the signals for the two piperidinyl groups may be distinct.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Pyridine Carbons: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen and the piperidinyl groups (C-2 and C-4) would have characteristic chemical shifts.

Piperidinyl Carbons: The carbons of the piperidine rings would appear in the aliphatic region (δ 20-60 ppm), with the α-carbons appearing at a lower field than the β- and γ-carbons.

2D NMR Spectroscopy: To unambiguously assign all signals and establish connectivity, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and piperidine rings, helping to identify adjacent protons. For instance, correlations between the pyridine ring protons and within each piperidine ring's methylene groups would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the piperidinyl substituents to the pyridine ring by observing correlations between the α-protons of the piperidine rings and the C-2 and C-4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the relative orientation of the piperidinyl groups with respect to the pyridine ring and in conformational analysis.

Expected ¹H and ¹³C NMR Data for 2,4-Dipiperidin-1-ylpyridine (Hypothetical)

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine H-3 | ~6.2-6.5 | ~105-110 | C-2, C-4, C-5 |

| Pyridine H-5 | ~6.5-6.8 | ~108-112 | C-3, C-4, C-6 |

| Pyridine H-6 | ~8.0-8.3 | ~148-152 | C-2, C-4, C-5 |

| Piperidin-1-yl (C2) α-H | ~3.3-3.6 | ~50-55 | Pyridine C-2 |

| Piperidin-1-yl (C2) β,γ-H | ~1.5-1.8 | ~24-28 | - |

| Piperidin-1-yl (C4) α-H | ~3.0-3.3 | ~48-53 | Pyridine C-4 |

| Piperidin-1-yl (C4) β,γ-H | ~1.5-1.8 | ~24-28 | - |

Note: These are estimated values and actual experimental data may vary.

The piperidinyl groups in 2,4-Dipiperidin-1-ylpyridine are not static and can undergo conformational changes, such as ring inversion and rotation around the C-N bonds connecting them to the pyridine ring. Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, is a powerful tool to study these dynamic processes. chemguide.co.uk

At low temperatures, the conformational exchange might be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons of the piperidine rings. As the temperature increases, the rate of exchange increases, leading to coalescence of these signals and eventually to time-averaged sharp signals at higher temperatures. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to determine the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for these conformational processes.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and dynamics of molecules in the solid state. libretexts.org Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. For 2,4-Dipiperidin-1-ylpyridine, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Determine Molecular Conformation in the Solid State: ssNMR can reveal the conformation of the piperidinyl rings and their orientation relative to the pyridine ring in the crystalline lattice.

Probe Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into intermolecular contacts and hydrogen bonding.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netaps.org The spectra provide a "fingerprint" of the molecule, allowing for the identification of functional groups and providing information about molecular structure and bonding.

For 2,4-Dipiperidin-1-ylpyridine, the following characteristic vibrations would be expected:

Pyridine Ring Vibrations: The IR and Raman spectra would show characteristic bands for the C-H stretching, C=C and C=N stretching, and ring breathing modes of the pyridine ring. These typically appear in the regions of 3000-3100 cm⁻¹ (C-H stretch), 1400-1600 cm⁻¹ (C=C and C=N stretch), and around 1000 cm⁻¹ (ring breathing).

Piperidine Ring Vibrations: The C-H stretching vibrations of the methylene groups in the piperidine rings would be observed in the 2800-3000 cm⁻¹ region. C-H bending and CH₂ wagging and twisting vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

C-N Vibrations: The stretching vibrations of the C-N bonds connecting the piperidine rings to the pyridine ring would also be present in the fingerprint region.

Intermolecular interactions, such as hydrogen bonding (if present in a hydrated form or with a co-crystallized solvent), would lead to broadening and shifts in the corresponding vibrational bands, particularly the N-H or O-H stretching frequencies.

Expected Vibrational Frequencies for 2,4-Dipiperidin-1-ylpyridine (Hypothetical)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Pyridine C-H Stretch | 3050-3100 | Medium |

| Piperidine C-H Stretch | 2850-2950 | Strong |

| Pyridine C=C, C=N Stretch | 1550-1600, 1450-1500 | Strong |

| Piperidine CH₂ Bend | 1440-1480 | Medium |

| Pyridine Ring Breathing | ~1000 | Strong (in Raman) |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2,4-Dipiperidin-1-ylpyridine with high accuracy. mdpi.comresearchgate.net This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₅H₂₃N₃. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared with the experimentally measured value to confirm the identity of the compound.

Fragmentation Pattern Analysis:

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For 2,4-Dipiperidin-1-ylpyridine, characteristic fragmentation pathways would likely involve:

Loss of a Piperidinyl Radical: Cleavage of the C-N bond between the pyridine ring and one of the piperidine substituents could lead to the loss of a piperidinyl radical, resulting in a prominent fragment ion.

Fragmentation of the Piperidine Rings: The piperidine rings themselves can undergo fragmentation, typically through the loss of small neutral molecules like ethene or propene.

Cleavage of the Pyridine Ring: Under higher energy conditions, the pyridine ring itself may fragment.

The analysis of these fragment ions would help to confirm the connectivity of the piperidinyl groups to the pyridine ring at positions 2 and 4.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of 2,4-Dipiperidin-1-ylpyridine, MS/MS analysis, typically using collision-induced dissociation (CID), provides critical insights into its structural connectivity by breaking the molecule down in a predictable manner.

Upon introduction into the mass spectrometer, 2,4-Dipiperidin-1-ylpyridine would first be ionized, most commonly via protonation in electrospray ionization (ESI), to form the precursor ion [M+H]⁺. This precursor ion is then isolated and subjected to fragmentation. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

The most likely fragmentation pathways for the protonated 2,4-Dipiperidin-1-ylpyridine would involve the cleavage of the bonds connecting the piperidine rings to the pyridine core, as well as fragmentation within the piperidine rings themselves. A plausible fragmentation cascade would initiate with the loss of a neutral piperidine molecule or the cleavage across a piperidine ring. The presence of two piperidinyl groups offers multiple competing fragmentation channels. The fragmentation patterns of related N-heterocyclic compounds often involve the loss of side chains and the formation of stable aromatic ions. wvu.eduwvu.edu

Key fragmentation steps for 2,4-Dipiperidin-1-ylpyridine would likely include:

Loss of a piperidine radical: Cleavage of the C-N bond connecting a piperidine ring to the pyridine.

Ring opening of a piperidine moiety: Followed by the loss of smaller neutral fragments like ethene or propene. wvu.edu

Formation of a stable pyridinium (B92312) ion: After the loss of one or both piperidinyl substituents.

These fragmentation patterns are crucial for the unequivocal identification of the compound in complex matrices and for distinguishing it from structural isomers.

Table 1: Postulated MS/MS Fragmentation Data for Protonated 2,4-Dipiperidin-1-ylpyridine ([C₁₅H₂₃N₃+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 246.20 | 162.12 | C₅H₁₀N (Piperidine radical) | Monopiperidin-1-yl-pyridinium ion |

| 246.20 | 173.15 | C₅H₉ (Pentenyl radical) | Protonated pyridine with a fragmented piperidine side chain |

| 162.12 | 78.05 | C₅H₁₀N (Piperidine radical) | Pyridinium ion |

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together through intermolecular interactions in the crystal lattice.

Single-Crystal X-ray Diffraction Studies of 2,4-Dipiperidin-1-ylpyridine

As of this writing, a search of crystallographic databases indicates that the specific single-crystal X-ray structure of 2,4-Dipiperidin-1-ylpyridine has not been publicly reported. However, based on extensive studies of related substituted pyridine and piperidine compounds, a detailed prediction of its solid-state structure can be made. nih.govmdpi.comeurjchem.com

The molecule is expected to exhibit a central planar pyridine ring. The two piperidine rings would adopt a stable chair conformation. mdpi.com The dihedral angles between the plane of the pyridine ring and the mean planes of the piperidine rings would be a key conformational feature, influenced by steric hindrance and crystal packing forces. The C-N bond lengths connecting the piperidine nitrogens to the pyridine ring are expected to be in the typical range for aryl amines.

In the solid state, the molecular packing would be governed by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···N or C-H···π hydrogen bonds, creating a stable three-dimensional supramolecular architecture.

Table 2: Expected Crystallographic Parameters and Bond Geometries for 2,4-Dipiperidin-1-ylpyridine (based on analogous structures)

| Parameter | Expected Value/Description | Reference |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | eurjchem.commdpi.com |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | mdpi.comeurjchem.com |

| Piperidine Conformation | Chair | mdpi.com |

| Pyridine-Piperidine C-N Bond Length (Å) | 1.37 - 1.42 Å | nih.gov |

| Intramolecular H-bonding | Unlikely | |

| Intermolecular Interactions | van der Waals forces, potential C-H···N bonds | researchgate.net |

Co-crystallization and Salt Formation Studies

The molecular structure of 2,4-Dipiperidin-1-ylpyridine makes it an interesting candidate for crystal engineering studies, including co-crystallization and salt formation. nih.gov The pyridine nitrogen atom is a primary hydrogen bond acceptor site. This functionality allows it to form robust hydrogen bonds with suitable co-formers, particularly hydrogen bond donors such as carboxylic acids or phenols. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of the parent compound.

Furthermore, the basic nature of the nitrogen atoms (both on the pyridine ring and the piperidine moieties) makes 2,4-Dipiperidin-1-ylpyridine susceptible to salt formation with a wide range of acids. nih.gov Protonation would likely occur first at the more basic piperidinyl nitrogen or the pyridine nitrogen, leading to the formation of a crystalline salt. These salt forms often exhibit different crystal packing and physical properties compared to the neutral "free base" form. Studies involving co-crystallization or salt formation would utilize techniques like single-crystal X-ray diffraction to confirm the new solid phase and to analyze the specific intermolecular interactions, such as N-H···O or N⁺-H···A⁻ (where A is the conjugate base of the acid), that define the new supramolecular structure. nih.gov

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral analogues)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. acs.org These methods are exceptionally sensitive to the three-dimensional structure and absolute configuration of stereoisomers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. nih.gov For a molecule to exhibit a CD or ORD spectrum, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent compound, 2,4-Dipiperidin-1-ylpyridine, is achiral. It possesses planes of symmetry and is superimposable on its mirror image. Therefore, it will not produce a signal in CD or ORD spectroscopy.

However, these techniques would become indispensable for the stereochemical analysis of chiral analogues of this compound. If a chiral center were introduced, for example, by substitution on one or both of the piperidine rings, the resulting molecule would exist as a pair of enantiomers. These enantiomers would have identical physical properties except for their interaction with polarized light. CD and ORD spectroscopy would then be the primary methods to distinguish between the enantiomers and assign their absolute configuration, often by comparing experimental spectra to those predicted by theoretical calculations. rsc.orgacs.org

Computational and Theoretical Investigations of 2,4 Dipiperidin 1 Ylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov For a hypothetical study of 2,4-Dipiperidin-1-ylpyridine (B372618), DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be utilized to optimize the molecule's three-dimensional geometry. researchgate.netresearchgate.net This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

From this optimized geometry, a range of electronic properties could be calculated. These include the distribution of atomic charges, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps could also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy calculations. For a molecule like 2,4-Dipiperidin-1-ylpyridine, these high-accuracy calculations would be valuable for determining a precise heat of formation and for validating the energies obtained from DFT methods. Such calculations are essential when a very accurate energetic profile of a reaction or a specific molecular state is required.

Conformational Analysis and Potential Energy Surface Mapping

The piperidine (B6355638) rings in 2,4-Dipiperidin-1-ylpyridine introduce significant conformational flexibility. Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. beilstein-journals.org

A systematic conformational search would be performed to identify the various possible chair and boat conformations of the piperidine rings, as well as the rotational orientations of these rings relative to the pyridine (B92270) core. For each stable conformer, the relative energy would be calculated to determine the most stable, or ground-state, conformation.

Mapping the potential energy surface (PES) provides a more comprehensive understanding of the molecule's flexibility. This involves calculating the energy of the molecule as a function of specific geometric parameters, such as the dihedral angles defining the orientation of the piperidine rings. The resulting map reveals the energy barriers between different conformers, providing insight into the dynamics of their interconversion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of 2,4-Dipiperidin-1-ylpyridine over time. elifesciences.org

An MD simulation would provide a detailed picture of the molecule's flexibility, including the fluctuations of bond lengths and angles, and the transitions between different conformations. Furthermore, by including explicit solvent molecules (such as water or an organic solvent) in the simulation box, the interactions between 2,4-Dipiperidin-1-ylpyridine and its environment can be investigated. This would reveal information about the solvation shell, the formation of hydrogen bonds, and how the solvent influences the conformational preferences of the molecule.

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR chemical shifts of 2,4-Dipiperidin-1-ylpyridine can be predicted. nih.gov These theoretical chemical shifts, when compared to experimental spectra, can aid in the assignment of signals and the confirmation of the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in an experimental IR spectrum, providing a detailed understanding of the molecule's vibrational characteristics.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths. youtube.com These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For a hypothetical reaction involving 2,4-Dipiperidin-1-ylpyridine, such as an electrophilic substitution on the pyridine ring, computational methods could be used to map out the entire reaction pathway.

This process involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. mdpi.com Transition State Theory can then be used to calculate the activation energy, which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net The IRC path traces the minimum energy pathway from the transition state down to the reactant and product energy minima, providing a detailed picture of the geometric changes that occur throughout the reaction.

Reactivity and Mechanistic Studies of 2,4 Dipiperidin 1 Ylpyridine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Core

The pyridine ring in 2,4-Dipiperidin-1-ylpyridine (B372618) is highly activated towards electrophilic substitution due to the strong electron-donating effect of the two piperidinyl groups at the 2- and 4-positions. This effect is a combination of resonance and inductive effects, which increase the electron density on the pyridine ring, particularly at the 3- and 5-positions. Consequently, electrophilic aromatic substitution reactions are expected to occur preferentially at these positions. quimicaorganica.orgyoutube.com The nitrogen atom of the pyridine ring, however, deactivates the ring towards electrophiles, especially under acidic conditions where it becomes protonated. quimicaorganica.org

Conversely, the pyridine ring is generally deactivated towards nucleophilic aromatic substitution. stackexchange.comnih.gov Nucleophilic attack is favored at the 2-, 4-, and 6-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. stackexchange.com However, in 2,4-Dipiperidin-1-ylpyridine, the presence of the strongly electron-donating piperidinyl groups at the 2- and 4-positions makes these positions even less susceptible to nucleophilic attack. Nucleophilic substitution would likely require the presence of a good leaving group on the pyridine ring, which is absent in the parent molecule. acs.orgstackexchange.com

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| 3 | High | Low |

| 5 | High | Low |

| 6 | Moderate | Low |

Acid-Base Properties and Protonation Equilibria in Various Solvents

2,4-Dipiperidin-1-ylpyridine is a polybasic compound with multiple potential protonation sites: the pyridine nitrogen and the two piperidine (B6355638) nitrogens. The basicity of these sites is influenced by the electronic effects within the molecule and the nature of the solvent. The piperidine nitrogens are expected to be the most basic sites, with pKa values similar to that of piperidine itself (pKa of the conjugate acid is around 11.2). wikipedia.org The pyridine nitrogen is less basic due to the sp² hybridization of the nitrogen and the delocalization of its lone pair within the aromatic system. However, the electron-donating piperidinyl groups at the 2- and 4-positions increase the electron density on the pyridine nitrogen, enhancing its basicity compared to unsubstituted pyridine (pKa of the conjugate acid is 5.2). wikipedia.org

Protonation is expected to occur stepwise, with the first protonation likely occurring at one of the piperidine nitrogens. The second protonation would likely occur at the other piperidine nitrogen, and the third at the pyridine nitrogen. The exact pKa values would be dependent on the solvent due to differential solvation of the neutral and protonated forms. acs.orgsci-hub.seacs.org

| Protonation Site | Estimated pKa of Conjugate Acid |

|---|---|

| Piperidine Nitrogen (1st) | ~11 |

| Piperidine Nitrogen (2nd) | ~10 |

| Pyridine Nitrogen | ~6-7 |

Coordination Chemistry of 2,4-Dipiperidin-1-ylpyridine as a Ligand

2,4-Dipiperidin-1-ylpyridine is a potentially versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen donor atoms.

Synthesis and Structural Characterization of Metal Complexes

Metal complexes of 2,4-Dipiperidin-1-ylpyridine can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-ion will influence the structure of the resulting complex. nih.govpvpcollegepatoda.org The formation of both mononuclear and polynuclear complexes is possible, depending on the coordination preferences of the metal and the ligand-to-metal ratio. Structural characterization of these complexes would typically be carried out using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the coordination geometry and binding mode of the ligand. acs.orgnih.gov

Ligand Binding Modes and Chelation Properties

2,4-Dipiperidin-1-ylpyridine can act as a monodentate, bidentate, or bridging ligand.

Monodentate coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or one of the piperidine nitrogens. Coordination through the pyridine nitrogen is common for pyridine-based ligands. wikipedia.org

Bidentate chelation: The ligand can form a chelate ring by coordinating to a single metal center through the pyridine nitrogen and one of the piperidine nitrogens. Chelation involving the nitrogen at the 2-position would form a stable five-membered ring, which is entropically favored (the chelate effect). nih.govlibretexts.orglibretexts.org

Bridging coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and a piperidine nitrogen to another, or with each piperidine nitrogen coordinating to a different metal center.

The preferred binding mode will depend on a variety of factors, including the nature of the metal ion, the steric bulk of the ligand, and the reaction conditions. vot.pl

Role of Steric and Electronic Factors in Complex Formation

Both steric and electronic factors play a crucial role in the formation and stability of metal complexes with 2,4-Dipiperidin-1-ylpyridine.

Electronic Factors: The strong electron-donating nature of the piperidinyl groups increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and thus a better ligand for metal coordination compared to unsubstituted pyridine. acs.org

Steric Factors: The bulky piperidinyl groups, particularly the one at the 2-position, can exert significant steric hindrance around the pyridine nitrogen. This steric bulk can influence the coordination geometry of the resulting metal complex and may favor the formation of complexes with lower coordination numbers. rsc.orgresearchgate.net The steric interactions between the piperidinyl groups and other ligands on the metal center will also affect the stability and reactivity of the complex.

| Factor | Influence on Complex Formation |

|---|---|

| Electronic | Enhanced donor ability of the pyridine nitrogen, leading to stronger metal-ligand bonds. |

| Steric | Hindrance around the pyridine nitrogen, potentially leading to distorted geometries or lower coordination numbers. May influence the preferred binding mode (e.g., favoring monodentate over bidentate coordination in some cases). |

Oxidation and Reduction Pathways of 2,4-Dipiperidin-1-ylpyridine

No specific studies on the oxidation or reduction of 2,4-Dipiperidin-1-ylpyridine have been found in the scientific literature. Research into the electrochemical properties, reactions with common oxidizing and reducing agents, and the identification of resulting products is necessary to elucidate these pathways.

Photochemical and Thermal Stability and Transformation Studies

There is no available information regarding the photochemical and thermal stability of 2,4-Dipiperidin-1-ylpyridine. Studies involving exposure to various wavelengths of light and a range of temperatures would be required to determine its stability, potential for degradation, and the nature of any transformation products.

Applications of 2,4 Dipiperidin 1 Ylpyridine in Catalysis, Materials Science, and Organic Synthesis

Role in Organic Synthesis as a Reagent or Catalyst Component

As a Non-Nucleophilic Base in Organic Transformations

There is no specific data available in the reviewed literature to suggest the use of 2,4-Dipiperidin-1-ylpyridine (B372618) as a non-nucleophilic base. Generally, sterically hindered pyridine (B92270) derivatives can function as non-nucleophilic bases, abstracting protons without interfering with electrophilic centers. The presence of two piperidinyl groups on the pyridine ring would certainly impart significant steric bulk. However, no studies were identified that have characterized or utilized 2,4-Dipiperidin-1-ylpyridine for this purpose.

Ligand in Homogeneous and Heterogeneous Catalysis (e.g., cross-coupling reactions, hydrogenation)

The search for the use of 2,4-Dipiperidin-1-ylpyridine as a ligand in catalytic reactions, such as palladium-catalyzed cross-coupling reactions or hydrogenation, did not yield any specific examples. Pyridine-containing ligands are extensively used in catalysis due to the coordinating ability of the nitrogen atom. The electronic and steric properties of substituents on the pyridine ring can be tuned to influence the activity and selectivity of the metal catalyst. While one could hypothesize that the dipiperidinyl substitution pattern would offer unique steric and electronic properties to a metal center, there is no published research to support this.

As a Building Block for Complex Molecule Synthesis

No instances of 2,4-Dipiperidin-1-ylpyridine being used as a specific building block for the synthesis of more complex molecules were found in the surveyed literature. Pyridine and piperidine (B6355638) rings are foundational components of many pharmaceuticals and natural products. However, the specific scaffold of 2,4-Dipiperidin-1-ylpyridine does not appear to be a common synthon.

Applications in Materials Science

Precursor in Polymer Chemistry and Functional Polymer Synthesis

There is no evidence to suggest that 2,4-Dipiperidin-1-ylpyridine has been employed as a precursor in polymer chemistry or for the synthesis of functional polymers. While pyridine-containing polymers are of interest for their electronic and coordination properties, research in this area has focused on other pyridine derivatives.

Component in Supramolecular Assemblies and Host-Guest Systems

No studies were found that describe the incorporation of 2,4-Dipiperidin-1-ylpyridine into supramolecular assemblies or host-guest systems. The fundamental principles of supramolecular chemistry rely on non-covalent interactions, and while the pyridine and piperidine units could potentially participate in such interactions (e.g., hydrogen bonding, π-stacking), there is no specific research documenting this for 2,4-Dipiperidin-1-ylpyridine.

Analytical Applications (e.g., derivatization agent, stationary phase component)The scientific literature does not contain any information regarding the use of 2,4-Dipiperidin-1-ylpyridine as a derivatization agent or as a component in stationary phases for chromatographic applications.

Without any dedicated research on "2,4-Dipiperidin-1-ylpyridine," any attempt to create the requested article would result in speculation or the inclusion of irrelevant information from other compounds, which would violate the core instructions of the prompt. Further investigation into this specific compound is necessary before a detailed and accurate article on its applications and properties can be written.

Structure Property Relationships in 2,4 Dipiperidin 1 Ylpyridine and Its Derivatives

Influence of Substituent Position and Nature on Electronic and Steric Properties7.2. Correlation Between Molecular Architecture and Ligand Coordination Behavior7.3. Impact of Conformational Dynamics on Spectroscopic Signatures and Reactivity7.4. Relationship Between Molecular Structure and Performance in Catalytic or Material Applications

Without any dedicated research on this specific compound, any attempt to provide data tables or detailed findings would be unfounded. Further investigation into this compound would be required to generate the specific information requested.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical and biological applications. nih.govnih.gov The pyridine ring is a key structural motif in numerous natural products, including vitamins like niacin and coenzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov In medicinal chemistry, pyridine-based compounds have been developed as therapeutic agents for a wide range of conditions, including cancer, microbial infections, and neurological disorders. nih.govnih.gov The versatility of the pyridine nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties for specific applications. nih.gov

The introduction of piperidinyl substituents onto a pyridine core, as in the theoretical 2,4-Dipiperidin-1-ylpyridine (B372618), would be expected to significantly influence its steric and electronic properties. Such substitutions can enhance the basicity of the pyridine nitrogen and introduce conformational flexibility, which can be pivotal for biological activity and material properties. The broader class of piperidine (B6355638) derivatives is known for its pharmacological applications, and the combination of these two heterocyclic systems could lead to novel molecular entities with unique characteristics. nih.gov

Table 1: Representative Bioactive Pyridine Derivatives This table is illustrative and provides examples of pyridine-containing compounds with established biological activity.

| Compound Name | Substitution Pattern | Key Biological Activity |

| Isoniazid | 4-substituted | Antitubercular |

| Amlodipine | Dihydropyridine (B1217469) derivative | Calcium channel blocker |

| Imatinib | Phenylaminopyrimidine derivative | Kinase inhibitor |

| Nicotine | N-methylpyrrolidine substituted | Stimulant |

Identification of Unexplored Avenues in Synthesis and Derivatization

The synthesis of 2,4-disubstituted pyridines can be approached through various established methodologies. A common strategy involves the functionalization of a pre-existing pyridine ring. For a compound like 2,4-Dipiperidin-1-ylpyridine, a potential synthetic route could involve the nucleophilic aromatic substitution of a dihalopyridine, such as 2,4-dichloropyridine (B17371), with piperidine.

Further research could explore more efficient and sustainable synthetic methods. Modern synthetic strategies that could be applied include:

Transition Metal-Catalyzed Cross-Coupling Reactions: These methods offer a powerful tool for the regioselective introduction of substituents onto the pyridine ring. researchgate.net For instance, a palladium-catalyzed Buchwald-Hartwig amination could be investigated for the coupling of piperidine with a suitably functionalized pyridine precursor.

C-H Functionalization: Direct C-H activation and functionalization of the pyridine ring is a rapidly developing area that could provide more atom-economical routes to 2,4-disubstituted pyridines. rsc.org

Multi-component Reactions: One-pot, multi-component reactions can offer a streamlined approach to constructing complex pyridine derivatives from simple starting materials. nih.gov

Once synthesized, the derivatization of 2,4-Dipiperidin-1-ylpyridine could be explored to create a library of related compounds for structure-activity relationship (SAR) studies. Potential derivatization strategies include:

Functionalization of the Piperidine Rings: The secondary amine nature of the piperidine rings (if N-unsubstituted piperidine is used in the synthesis) could be a site for further chemical modification.

Modification of the Pyridine Ring: While the pyridine ring in 2,4-Dipiperidin-1-ylpyridine would be electron-rich and thus more susceptible to electrophilic substitution than pyridine itself, regioselectivity could be a challenge. slideshare.net

Table 2: Potential Synthetic Strategies for 2,4-Disubstituted Pyridines This table outlines general synthetic approaches that could be adapted for the synthesis of 2,4-Dipiperidin-1-ylpyridine.

| Synthetic Strategy | Description | Potential Advantages |

| Nucleophilic Aromatic Substitution | Reaction of a dihalopyridine with piperidine. | Straightforward and well-established. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine with a halo-pyridine. | High efficiency and functional group tolerance. |

| Direct C-H Amination | Transition metal-catalyzed direct coupling of piperidine with pyridine. | Atom-economical and reduces pre-functionalization steps. |

Prospective Applications in Emerging Technologies and Advanced Chemical Processes

Given the diverse applications of pyridine derivatives, 2,4-Dipiperidin-1-ylpyridine and its analogues could be investigated for a variety of uses:

Materials Science: Pyridine-containing compounds are utilized as ligands in the formation of metal-organic frameworks (MOFs) and as components in functional materials. researchgate.netmdpi.com The nitrogen atoms in 2,4-Dipiperidin-1-ylpyridine could act as coordination sites for metal ions, potentially leading to new materials with interesting catalytic, sensing, or gas storage properties.

Catalysis: Substituted pyridines can serve as organocatalysts or as ligands for metal catalysts. slideshare.net The basicity and steric bulk of 2,4-Dipiperidin-1-ylpyridine could be tuned to influence the activity and selectivity of catalytic processes.

Agrochemicals: Pyridine derivatives are a cornerstone of the agrochemical industry, with applications as herbicides, insecticides, and fungicides. mishmashers.comimarcgroup.com Novel substituted pyridines are continually being explored to address the need for more effective and environmentally benign crop protection agents.

Pharmaceuticals: As previously mentioned, the pyridine scaffold is a privileged structure in drug discovery. nih.gov The specific substitution pattern of 2,4-Dipiperidin-1-ylpyridine could impart unique pharmacological properties, making it a candidate for screening in various disease models.

Methodological Advancements and Interdisciplinary Approaches for Future Investigations

To fully explore the potential of 2,4-Dipiperidin-1-ylpyridine, a modern, interdisciplinary research approach would be beneficial:

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of the molecule, as well as to model its potential interactions with biological targets or its performance in materials applications.

High-Throughput Screening: If a library of derivatives is synthesized, high-throughput screening techniques can be used to rapidly assess their biological activity or catalytic performance.

Advanced Analytical Techniques: A thorough characterization of the compound and its derivatives would require a suite of modern analytical methods, including multi-dimensional NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally determine their structures and conformations. mdpi.com

Collaborative Research: An interdisciplinary approach, involving collaborations between synthetic chemists, computational chemists, materials scientists, and biologists, would be crucial to unlock the full potential of this and other novel heterocyclic compounds. rsc.org The integration of experimental and theoretical methods will be key to understanding the structure-property relationships of these molecules and guiding the design of new functional materials and therapeutic agents. nih.gov

Q & A

Q. What safety protocols are critical when handling 2,4-Dipiperidin-1-ylpyridine in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.